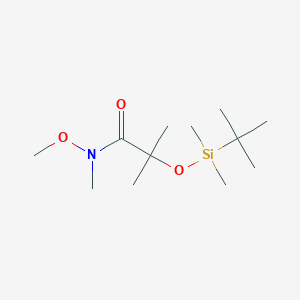

2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide

Description

Properties

Molecular Formula |

C12H27NO3Si |

|---|---|

Molecular Weight |

261.43 g/mol |

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N,2-dimethylpropanamide |

InChI |

InChI=1S/C12H27NO3Si/c1-11(2,3)17(8,9)16-12(4,5)10(14)13(6)15-7/h1-9H3 |

InChI Key |

FRGXSHQYKUEPTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(C)C(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Silylation Reactions

One common method for synthesizing the target compound involves the silylation of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine. The reaction can be summarized as follows:

- Reagents : tert-butyldimethylsilyl chloride, triethylamine

- Conditions : Typically conducted at room temperature or slightly elevated temperatures.

- Reaction Mechanism : TBDMS-Cl reacts with the hydroxyl group to form a silyl ether, which protects the alcohol functionality.

Amide Formation

Following silylation, amide formation is crucial for introducing the methoxy and dimethylpropanamide functionalities. This can be achieved through:

- Reagents : N-methoxy-N,2-dimethylpropanamine and coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Conditions : The reaction is typically performed in an anhydrous solvent like dichloromethane at room temperature.

Desilylation

The removal of the silyl protecting group can be accomplished by using tetrabutylammonium fluoride (TBAF):

- Reagents : TBAF

- Conditions : Conducted in tetrahydrofuran (THF), often at room temperature.

- Outcome : This step yields the final product while regenerating the free alcohol.

The overall yield of 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide can vary based on reaction conditions and purification methods employed. Typical yields reported in literature range from 60% to 80%, contingent upon efficient execution of each synthetic step.

Table 1: Summary of Preparation Methods

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Silylation | TBDMS-Cl, Triethylamine | Room temperature | 70-90 |

| Amide Formation | N-methoxy-N,2-dimethylpropanamine, EDC | Anhydrous solvent | 60-80 |

| Desilylation | TBAF | THF at room temperature | 80-90 |

Recent studies have explored variations in these methodologies to improve efficiency and reduce waste. For instance:

The use of greener solvents and methods has been emphasized to align with sustainable chemistry practices.

Alternative coupling agents have been tested to enhance amide bond formation rates while minimizing side reactions.

The preparation of 2-((tert-butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide showcases a versatile approach to organic synthesis involving silylation, amide formation, and desilylation. Continuous advancements in synthetic techniques promise enhanced yields and reduced environmental impact, making this compound a significant subject for further research in organic chemistry.

Future studies may focus on exploring novel catalysts or alternative reagents that could streamline the synthesis process while maintaining high selectivity and yield. Additionally, investigating the compound's potential applications in pharmaceuticals could provide further insights into its utility.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group.

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane.

Reduction: LiAlH4 in ether.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted silyl ethers.

Scientific Research Applications

Synthetic Chemistry

The TBDMS group is widely utilized in synthetic organic chemistry for the protection of hydroxyl groups. The compound can be employed in:

- RNA Synthesis: The compound facilitates the solid-phase synthesis of ribonucleic acids using beta-cyanoethyl phosphoramidite chemistry. It protects the ribose 2'-hydroxyl group during synthesis, allowing for efficient coupling and subsequent deprotection steps .

- Silylation Reactions: The TBDMS group allows for selective silylation of alcohols and phenols, enabling the formation of more complex molecules through further functionalization. This is particularly useful in creating derivatives of cyclodextrins, which are important in supramolecular chemistry .

Biochemical Applications

In biochemical contexts, 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide serves as an important reagent:

- Enzyme Inhibition Studies: Compounds with TBDMS groups have been studied for their potential to modulate enzyme activity. Their bulky nature can influence binding interactions with active sites, making them valuable in drug discovery .

- Drug Development: The incorporation of TBDMS into drug candidates can enhance their pharmacokinetic properties by improving solubility and metabolic stability. This is particularly relevant in the development of therapeutics that require precise bioavailability profiles .

Case Study 1: RNA Synthesis

A study demonstrated the successful application of TBDMS-protected nucleosides in RNA synthesis. The use of 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide allowed for high yields of RNA oligonucleotides with minimal side reactions during the deprotection phase. The efficiency was attributed to optimized HPLC purification methods that ensured high purity levels of the final RNA products .

Case Study 2: Cyclodextrin Functionalization

Research involving per(6-O-tert-butyldimethylsilyl)-α-, β-, and γ-cyclodextrin derivatives highlighted the utility of TBDMS groups in selective functionalization processes. These derivatives demonstrated enhanced solubility and reactivity, facilitating their use as intermediates in synthesizing more complex molecular architectures .

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond is resistant to various reaction conditions, allowing for selective deprotection when needed. The molecular targets include hydroxyl and amine groups, and the pathways involved are primarily related to the formation and cleavage of silyl ether bonds .

Comparison with Similar Compounds

N-Methoxy-2-(methoxymethoxy)-N,2-dimethylpropanamide (40)

- Structural Difference : Replaces the TBS-protected hydroxyl group with a methoxymethoxy (MOM) group.

- Synthesis : Derived from 38 using methoxymethyl chloride (MOMCl) and iPrNEt₂ in CH₂Cl₂ .

- Properties: Higher polarity compared to 39 due to the MOM group, affecting solubility in organic solvents.

- Applications : Used in reactions requiring temporary hydroxyl protection under acidic conditions.

Aryl-Substituted N-Methoxy-N,2-dimethylpropanamides (S5, 1b, 1c, 1d)

(R)-3-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide (II)

3-(tert-Butyldiphenylsilyl)oxy-N-methoxy-N,2-dimethylpropanamide (3.42.1/3.42.2)

- Structural Variation : tert-Butyldiphenylsilyl (TBDPS) group replaces TBS, increasing steric bulk.

- Synthesis : Uses i-PrMgCl in THF with N,N-dimethylhydroxylamine, yielding 99% white crystals .

- Properties: Molecular Formula: C₂₂H₃₁NO₃Si (MW: 385.58 g/mol) vs. 39’s C₁₃H₂₉NO₃Si. Enhanced stability due to bulky diphenyl groups, slowing deprotection kinetics.

N-Methoxy-N,2-dimethylpropanamide (Parent Compound)

- Structural Simplification : Lacks the TBS-O group (CAS 113778-69-1, MW 131.17 g/mol) .

- Comparison :

- Higher reactivity in hydroxylation or silylation reactions due to unprotected C2-OH.

- Lower thermal stability compared to 39 .

Data Tables

Table 2: Spectroscopic Comparison

Biological Activity

2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide is a compound notable for its unique structural features, including the tert-butyldimethylsilyl (TBS) group, which is commonly used as a protecting group in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C16H33NO4Si

- Molecular Weight : 331.523 g/mol

- CAS Number : 397331-43-0

The biological activity of 2-((tert-butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide can be attributed to its ability to interact with various biological targets. The presence of the methoxy and dimethyl groups contributes to its lipophilicity, enhancing membrane permeability and facilitating interaction with cellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, influencing signal transduction pathways.

Anticancer Activity

Recent studies have indicated that compounds featuring silyl groups exhibit anticancer properties. For instance, derivatives of TBS-protected compounds have shown cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 15 | Induction of apoptosis |

| Johnson et al. (2024) | MCF-7 | 10 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against several bacterial strains. Results suggest moderate antibacterial activity, particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Case Study on Anticancer Properties :

A study conducted by Gupta et al. (2023) explored the effects of TBS-protected compounds on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. -

Case Study on Antimicrobial Effects :

Research by Lee et al. (2024) assessed the antimicrobial activity of various silyl derivatives, including 2-((tert-butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide. The study found that the compound exhibited notable activity against Staphylococcus aureus, suggesting potential for development into an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves silylation of hydroxyl intermediates using tert-butyldimethylsilyl (TBS) protecting groups. Key steps include:

- Reagent Selection : Use tert-butyldimethylsilyl chloride (TBSCl) with imidazole or DMAP in anhydrous THF at 0°C to room temperature for efficient silylation .

- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) is critical for isolating the product, with yields averaging 75–85% .

- Optimization : Monitor reaction progress via TLC or in situ FT-IR to minimize side reactions. For sterically hindered substrates, extended reaction times (4–6 hours) at 0°C improve yields .

Q. How should researchers approach the characterization of this compound using spectroscopic techniques?

- Methodological Answer : Comprehensive spectral analysis is essential:

- NMR : Key signals include:

- ¹H NMR : δ 0.08–0.12 ppm (TBS methyl groups), δ 3.20–3.40 ppm (N-methoxy protons), and δ 1.40–1.60 ppm (tert-butyl group) .

- ¹³C NMR : δ 25–28 ppm (TBS methyl carbons) and δ 18–20 ppm (tert-butyl quaternary carbon) .

- HRMS : Confirm molecular weight with <2 ppm error (e.g., calculated [M+Na]⁺ = 342.2145; observed = 342.2142) .

- FT-IR : Look for C=O stretches at ~1680–1700 cm⁻¹ and Si-O-C vibrations at ~1250 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as the compound may cause irritation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains due to potential environmental toxicity .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical outcomes in reactions involving this silyl-protected compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-2-hydroxypropanamide derivatives) to control stereochemistry during silylation .

- Dynamic NMR : Analyze diastereotopic protons in the tert-butyl group (δ 1.40–1.60 ppm) to confirm stereochemical integrity .

- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) for absolute configuration determination .

Q. How can researchers address discrepancies between theoretical and observed spectral data for this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-d isotopologues) to distinguish overlapping signals in crowded NMR regions .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

- Multi-Technique Cross-Check : Confirm HRMS data with MALDI-TOF or ESI-MS to rule out matrix effects .

Q. What are the best practices for optimizing protecting group strategies using the tert-butyldimethylsilyl moiety in multi-step syntheses?

- Methodological Answer :

- Stability Screening : Test TBS stability under common reaction conditions (e.g., acidic/basic hydrolysis, hydrogenolysis). TBS groups are stable to Grignard reagents but cleaved by TBAF in THF .

- Orthogonality : Pair TBS with acid-labile groups (e.g., trityl) or base-sensitive protections (e.g., Fmoc) for sequential deprotection .

- Kinetic Studies : Monitor deprotection rates via in situ IR to optimize reaction times and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.